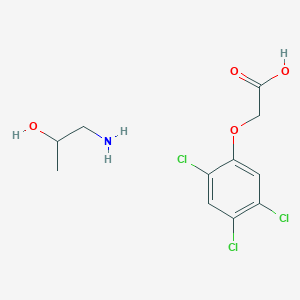

2,4,5-T isopropanolamine salt

Vue d'ensemble

Description

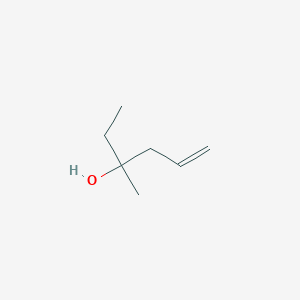

Isopropanolamine is a hygroscopic colorless liquid with an ammonia-like odor . It is miscible with water and flammable . It is a valuable intermediate in the chemical industry .

Synthesis Analysis

Isopropanolamine can be synthesized by mixing liquid ammonia and water to form ammonia water, which is then mixed with propylene oxide . The mixture is preheated until the temperature reaches 120 to 125°C, and the inputting molar ratio of the ammonia and the propylene oxide is controlled within 10 to 15 . The material after preheating is delivered into a reactor, where the reaction temperature ranges from 128 to 138°C, the pressure ranges from 12.6 to 13.8MPa, and the reaction time ranges from 1.5 to 3 hours .Molecular Structure Analysis

The molecular formula of isopropanolamine is CHNO . Its average mass is 75.110 Da and its monoisotopic mass is 75.068413 Da .Chemical Reactions Analysis

Isopropanolamine exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . Like other simple aliphatic amines, isopropanolamine is a weak base: the pK a of [(CH3)2)CHNH3]+ is 10.63 .Physical And Chemical Properties Analysis

Isopropanolamine-based formulations can offer better color and heat stability, improved oil solubility, and lower formulation costs than conventional ethanolamines . Isopropanolamine is a basic chemical that is used in many applications to achieve basicity, buffering, and alkalinity objectives .Applications De Recherche Scientifique

Herbicide Use and Environmental Impact

- Herbicide Efficacy and Wildlife Safety : 2,4,5-T isopropanolamine salt has been used as a herbicide, particularly in controlling weeds and brush. Research has evaluated its safety and effects on wildlife, including birds and turkeys. Studies indicate that certain formulations of 2,4,5-T, including isopropanolamine salt, are effective for vegetation control while assessing their environmental impact (Kenaga, 1975; Roberts & Rogers, 1957).

Pharmacological and Toxicological Studies

- Safety Assessment in Cosmetics : Studies on related isopropanolamine compounds have been conducted to assess their safety when used in cosmetics. These ingredients were found to be slightly toxic to practically nontoxic in animal studies. This type of research provides insight into the potential toxicity and safety profile of similar compounds, including 2,4,5-T isopropanolamine salt (International Journal of Toxicology, 1987).

Impact on Soil and Plant Physiology

- Effects on Plant Translocation : Research has been conducted on the impact of 2,4,5-T isopropanolamine salt on plant physiology, specifically its translocation within plants. Studies involving chloride salts and abscisic acid reveal how 2,4,5-T isopropanolamine salt affects the movement and accumulation of the compound in different parts of plants (Basler & Slife, 1974).

Interaction with Other Chemicals and Environmental Conditions

- Interaction with Other Herbicides and Salts : Investigations have also been made into how 2,4,5-T isopropanolamine salt interacts with other chemicals, such as glyphosate, and how environmental factors like salt affect its phytotoxicity. This research is crucial for understanding the compound's behavior in various agricultural and environmental contexts (Nalewaja & Matysiak, 1992).

Safety And Hazards

Orientations Futures

Isopropanolamines are used in many applications such as cosmetics and personal care products, gas treating plants, textiles, metalworking compounds, agricultural sprays, and pharmaceuticals . The unique reaction capabilities of isopropanolamines provide performance not available from other intermediates when an application requires specialized properties such as superior oil solubility or high heat stability .

Propriétés

IUPAC Name |

1-aminopropan-2-ol;2-(2,4,5-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3.C3H9NO/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3(5)2-4/h1-2H,3H2,(H,12,13);3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTODFLUDPNNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927384 | |

| Record name | (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-T isopropanolamine salt | |

CAS RN |

1319-72-8 | |

| Record name | Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with 1-amino-2-propanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T isopropanolamine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

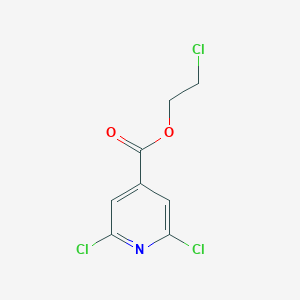

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)